(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone - 2034320-77-7

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2932676
CAS Number: 2034320-77-7
Molecular Formula: C14H13N5O2S2
Molecular Weight: 347.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [(S)-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and exhibits preclinical antipsychotic-like and procognitive activities. [] ADX47273 increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex, crucial for glutamate-mediated signal transduction. [] It shows efficacy in various animal models sensitive to antipsychotic drug treatment, including reducing conditioned avoidance responding in rats, decreasing apomorphine-induced climbing in mice, and blocking phencyclidine, apomorphine, and amphetamine-induced locomotor activities in mice. [] ADX47273 also exhibits procognitive effects, enhancing novel object recognition and reducing impulsivity in the five-choice serial reaction time test in rats. []

Relevance: ADX47273 shares the oxadiazole ring and an amide linkage to a cyclic amine (piperidine) with the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. This structural similarity suggests potential overlapping pharmacological activities, particularly regarding modulation of neurotransmitter systems.

1-(5-(2-Fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1), known for its involvement in regulating arousal and the sleep-wake cycle. [] It competes with almorexant, a dual orexin receptor antagonist, for binding sites at the OX1 receptor, suggesting potential therapeutic applications in sleep disorders. []

Relevance: SB-674042 shares the oxadiazole ring, pyrrolidine ring, and amide linkage with the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. This structural similarity points towards their potential activities in modulating similar biological pathways, particularly those involving neurotransmitter systems related to the sleep-wake cycle.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2), known for its role in regulating the sleep-wake cycle. [] It competes with both almorexant, a dual orexin receptor antagonist, and [3H]N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide ([3H]EMPA) for binding sites at the OX2 receptor. [] EMPA effectively blocks the inhibitory effects of orexin-A on spontaneous activity of dopaminergic neurons in the ventral tegmental area, further suggesting its potential therapeutic applications in sleep disorders. []

Relevance: Although EMPA lacks the thiadiazole and oxadiazole rings present in the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, it is still relevant due to its targeting of the orexin system. The shared focus on modulating the sleep-wake cycle through orexin receptor antagonism highlights the potential of structurally diverse compounds for similar therapeutic applications. ,

Relevance: Compound 6 shares the oxadiazole ring, pyrrolidine ring, and amide linkage with the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. Their structural similarity, particularly the presence of the oxadiazole and pyrrolidine rings connected through an amide bond, suggests potential similarities in their binding interactions with orexin receptors.

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (42)

Compound Description: Compound 42 emerged as a DORA with improved in vivo efficacy compared to compound 6. [] This improvement stemmed from addressing the limitations of compound 6, suggesting successful optimization toward a potentially viable therapeutic agent for sleep disorders. []

Relevance: While replacing the oxadiazole with a triazole ring, compound 42 retains the pyrrolidine ring and amide linkage, showcasing the importance of these structural features in orexin receptor modulation. The target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone also incorporates these key elements, suggesting potential similarities in their binding mechanisms and therapeutic potential.

Relevance: Compound 3 shares the amide linkage to a cyclic amine (piperidine) with the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. This structural similarity, even with different heterocyclic components, highlights the importance of this linkage in potentially interacting with targets in the central nervous system, such as the orexin receptors.

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (51)

Compound Description: Compound 51, a potent, brain-penetrating DORA, resulted from the optimization efforts starting with compound 3. It demonstrated in vivo efficacy comparable to suvorexant in rats, suggesting its potential as a therapeutic agent for sleep disorders. []

Relevance: This compound exhibits a striking resemblance to the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, sharing the oxadiazole ring, pyrrolidine ring, and amide linkage. This shared structural architecture, particularly the oxadiazole and pyrrolidine moieties connected by an amide bond, strongly suggests potential similarities in their binding interactions with orexin receptors and possibly other central nervous system targets.

[3-[3-[[[4-Methyl-5-(thiophen-2-yl)-4H-[1,2,4]triazol-3-yl]sulfanyl]methyl][1,2,4]oxadiazol-5-yl]phenyl]carbamic acid tert-butyl ester

Compound Description: This compound represents a five-membered heterocyclic compound designed and synthesized as a potential mGluR5 receptor antagonist. [] It exhibited an IC50 value of ≤10 μM, demonstrating its inhibitory activity against the mGluR5 receptor. [] This compound highlights the potential of five-membered heterocyclic compounds containing thiadiazole and oxadiazole moieties for modulating mGluR5 receptor activity.

Relevance: This compound shares the thiadiazole and oxadiazole rings with the target compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. Despite the different substitutions and lack of pyrrolidine ring, their structural similarity suggests potential shared pharmacophoric features that could contribute to their interactions with similar targets like mGluR5.

Properties

CAS Number

2034320-77-7

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone

Molecular Formula

C14H13N5O2S2

Molecular Weight

347.41

InChI

InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-4-2-9(6-19)12-15-13(21-17-12)10-3-5-22-7-10/h3,5,7,9H,2,4,6H2,1H3

InChI Key

UROIHHSTQLWLKN-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.